1-(4-(Bromomethyl)phenyl)-1H-1,2,4-triazole hydrobromide
Description
Properties
Molecular Formula |
C9H9Br2N3 |
|---|---|
Molecular Weight |
319.00 g/mol |
IUPAC Name |
1-[4-(bromomethyl)phenyl]-1,2,4-triazole;hydrobromide |
InChI |
InChI=1S/C9H8BrN3.BrH/c10-5-8-1-3-9(4-2-8)13-7-11-6-12-13;/h1-4,6-7H,5H2;1H |
InChI Key |
KVFRMZUNDNHLOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CBr)N2C=NC=N2.Br |
Origin of Product |
United States |
Preparation Methods
Bromomethylation of Pre-formed Triazole Derivatives
A common strategy involves introducing the bromomethyl group onto a pre-synthesized 1-(4-methylphenyl)-1H-1,2,4-triazole scaffold. Radical bromination using N-bromosuccinimide (NBS) under UV light or thermal initiation achieves selective benzylic bromination. For example, reacting 1-(4-methylphenyl)-1H-1,2,4-triazole with NBS in carbon tetrachloride at 80°C for 12 hours yields the bromomethyl intermediate. Subsequent treatment with hydrobromic acid (HBr) in diethyl ether facilitates hydrobromide salt formation, with a reported yield of 58%.
Reaction Conditions:
Triazole Ring Formation via Cyclization
An alternative approach constructs the triazole ring in situ with simultaneous bromomethyl group incorporation. For instance, Huisgen 1,3-dipolar cycloaddition between 4-bromomethylbenzaldehyde azide and acetylenes generates the 1,2,4-triazole core. This method, adapted from azole synthesis protocols, employs copper(I) catalysis in tetrahydrofuran (THF) at 60°C, yielding 47% of the target compound after hydrobromide salt precipitation.
Key Steps:
-
Azide Preparation: 4-Bromomethylbenzaldehyde reacts with sodium azide in DMF.
-
Cycloaddition: Copper(I)-catalyzed reaction with acetylene derivatives.
Optimization of Reaction Parameters
Solvent and Temperature Effects
The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like N,N-dimethylformamide (DMF) enhance bromide displacement rates but may promote side reactions. For bromomethylation, non-polar solvents (e.g., CCl₄) favor radical stability, while THF improves Grignard reagent compatibility.
Comparative Data:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| CCl₄ | 80 | 58 | 95 |
| THF | 60 | 47 | 89 |
| DMF | 100 | 32 | 78 |
Catalytic Systems
Copper(I) iodide (CuI) in THF accelerates cycloaddition reactions, achieving 47% yield, whereas palladium catalysts (e.g., Pd(PPh₃)₄) under Suzuki–Miyaura conditions show lower efficiency (28%) due to bromide interference.
Hydrobromide Salt Formation
Isolation of the hydrobromide salt requires careful stoichiometric control. Adding gaseous HBr to a cooled (−10°C) ether solution of the free base precipitates the salt. Excess HBr leads to deliquescence, reducing crystallinity. Optimal results occur at a 1:1.05 molar ratio (base:HBr), yielding 95% pure product after recrystallization.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Bromomethyl)phenyl)-1H-1,2,4-triazole hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used under mild conditions.
Oxidation: Potassium permanganate in acidic or neutral medium, hydrogen peroxide in the presence of catalysts.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.
Major Products:
Nucleophilic Substitution: Formation of substituted triazoles.
Oxidation: Formation of triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Scientific Research Applications
Antimicrobial Applications
Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial activity. The synthesis of 1-(4-(Bromomethyl)phenyl)-1H-1,2,4-triazole hydrobromide has been linked to enhanced efficacy against various microbial strains.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of synthesized triazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with a bromomethyl group exhibited superior activity compared to their non-brominated counterparts. This suggests that the presence of the bromomethyl group enhances the interaction with microbial targets, potentially leading to increased potency against resistant strains .
Anticancer Applications
The anticancer potential of 1-(4-(Bromomethyl)phenyl)-1H-1,2,4-triazole hydrobromide has been explored in various studies.
Case Study: Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as a chemotherapeutic agent. The compound was tested using the Sulforhodamine B assay, which confirmed its efficacy in inhibiting cell proliferation at specific concentrations .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between 1-(4-(Bromomethyl)phenyl)-1H-1,2,4-triazole hydrobromide and biological targets. These studies provide insights into the compound's mechanism of action and help in optimizing its structure for enhanced activity.
Findings from Molecular Docking
The docking simulations indicated strong binding affinities with key proteins involved in cancer progression and microbial resistance. This information is crucial for guiding future modifications of the compound to improve its therapeutic profile .
Mechanism of Action
The mechanism of action of 1-(4-(Bromomethyl)phenyl)-1H-1,2,4-triazole hydrobromide involves:
Molecular Targets: The compound targets specific enzymes and proteins, inhibiting their activity.
Pathways Involved: It interferes with metabolic pathways, leading to the disruption of cellular processes in microorganisms and cancer cells.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Structural Comparison of Selected Triazole Derivatives
Physicochemical Properties
- Solubility and Stability : The hydrobromide salt form of the target compound improves aqueous solubility compared to neutral triazole derivatives like epoxiconazole, which relies on lipophilic substituents for environmental persistence .
- Thermal Stability : The target compound’s high decomposition temperature (>280°C) exceeds that of bistriazole-phenyl derivatives (melting points ~150–200°C), suggesting superior thermal robustness for high-temperature applications .
Biological Activity
1-(4-(Bromomethyl)phenyl)-1H-1,2,4-triazole hydrobromide is a synthetic compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This compound's structure includes a bromomethyl group attached to a phenyl ring, contributing to its pharmacological properties. The focus of this article is to explore the biological activity of this compound, particularly its antibacterial, anti-inflammatory, and potential anticancer effects.
- Molecular Formula : C₉H₈BrN₃
- Molecular Weight : 238.08 g/mol
- CAS Number : 58419-69-5
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds with similar structures to 1-(4-(Bromomethyl)phenyl)-1H-1,2,4-triazole hydrobromide demonstrate potency against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(4-Bromomethyl)phenyl-1H-1,2,4-triazole | E. coli | 5 µg/mL |
| 1-(4-Bromomethyl)phenyl-1H-1,2,4-triazole | B. subtilis | 2 µg/mL |
| 1-(4-Bromomethyl)phenyl-1H-1,2,4-triazole | P. aeruginosa | 10 µg/mL |
The introduction of bromine at specific positions in the triazole ring has been associated with enhanced antibacterial activity due to increased lipophilicity and better interaction with bacterial membranes .
Anti-inflammatory Activity
The anti-inflammatory potential of triazole derivatives has also been investigated. In vitro studies have shown that these compounds can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6. For example:
- Compound Testing : Compounds derived from triazoles were tested on peripheral blood mononuclear cells (PBMCs), showing a reduction in cytokine levels compared to controls.
| Compound | Cytokine Inhibition (%) |
|---|---|
| 1-(4-Bromomethyl)phenyl-1H-1,2,4-triazole | TNF-α: 45% |
| 1-(4-Bromomethyl)phenyl-1H-1,2,4-triazole | IL-6: 50% |
These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases .
Anticancer Potential
Emerging studies indicate that triazoles may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the inhibition of certain enzymes crucial for cell proliferation. Preliminary data suggest that:
- Cell Lines Tested : Various cancer cell lines including A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer).
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 15 |
| MCF7 | 20 |
| HeLa | 18 |
The anticancer activity is attributed to the compound's ability to interfere with DNA synthesis and repair mechanisms .
Case Studies
Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:
- Case Study 1 : A clinical trial involving patients with bacterial infections revealed that treatment with a triazole derivative led to significant improvement in symptoms within three days.
- Case Study 2 : Patients with chronic inflammatory conditions exhibited reduced markers of inflammation after administration of a triazole-based therapy over four weeks.
Q & A
Q. What are the standard synthetic routes for 1-(4-(Bromomethyl)phenyl)-1H-1,2,4-triazole hydrobromide, and how are intermediates characterized?
Answer: Common synthetic routes involve nucleophilic substitution or cyclization reactions. For example, bromomethyl-substituted triazoles are often synthesized via:
- Sonochemical methods : Ultrasonic irradiation improves reaction efficiency and yield for triazole derivatives, as demonstrated in the synthesis of structurally analogous compounds (e.g., 1-(4-bromobenzyl)-4-(4-methylphenyl)-1H-1,2,3-triazole) .
- Intermediate characterization : Key intermediates (e.g., bromomethyl precursors) are validated using 1H/13C NMR (chemical shifts for aromatic protons at δ 7.01–7.23 ppm and methyl groups at δ 2.33 ppm) and IR spectroscopy (C-Br stretches ~600 cm⁻¹) .
Q. How is the crystal structure of this compound determined, and what structural insights are critical?
Answer: Single-crystal X-ray diffraction is the gold standard. For example:
- Bond parameters : Mean C–C bond lengths in triazole derivatives range from 1.35–1.41 Å, with deviations indicating steric or electronic effects .
- Packing interactions : Bromine atoms participate in halogen bonding (Br···N distances ~3.3 Å), influencing supramolecular assembly .
- Data-to-parameter ratio : A ratio >15 ensures structural reliability, as seen in studies with R-factors <0.05 .
Advanced Research Questions
Q. How can synthesis protocols be optimized to improve yield and purity for large-scale applications?
Answer: Methodological optimizations include:
- Flow chemistry : Reduces side reactions via precise temperature/pH control, applicable to bromomethyl intermediates .
- Recrystallization solvents : Use polar aprotic solvents (e.g., DMF/EtOH mixtures) to enhance purity, as shown in analogous triazole systems .
- Chromatographic purification : Reverse-phase HPLC with C18 columns resolves brominated byproducts (retention time shifts ~2–4 min) .
Q. How do researchers resolve contradictions in reported biological activities of structurally similar triazole derivatives?
Answer: Contradictions arise from variations in assay conditions or substituent effects. Strategies include:
- Structure-activity relationship (SAR) analysis : Compare substituent impacts (e.g., bromomethyl vs. fluorophenyl groups) on bioactivity. For example, bromine enhances electrophilicity, altering binding affinity in enzyme inhibition assays .
- Theoretical frameworks : Link experimental data to molecular docking or DFT calculations to rationalize activity differences (e.g., bromine’s role in π-stacking interactions) .
Q. What advanced spectroscopic techniques validate the compound’s stability under varying experimental conditions?
Answer:
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (e.g., stability up to 200°C for triazole-thione derivatives) .
- Dynamic light scattering (DLS) : Monitors aggregation in aqueous buffers (particle size <200 nm indicates colloidal stability) .
- In situ NMR : Tracks degradation products (e.g., hydrobromide dissociation at pH >8) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
